Cas no 1804508-08-4 (2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline)
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline
-
- Inchi: 1S/C8H7BrF3NO2/c1-14-6-3-4(15-8(10,11)12)2-5(9)7(6)13/h2-3H,13H2,1H3
- InChI Key: RUKXPWOOYMBQPI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1N)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 3.1
- Topological Polar Surface Area: 44.5
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020606-250mg |
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline |
1804508-08-4 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013020606-500mg |
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline |
1804508-08-4 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
| Alichem | A013020606-1g |
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline |
1804508-08-4 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline
Professional Introduction to 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline (CAS No. 1804508-08-4)
2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1804508-08-4, belongs to the class of aniline derivatives and features a bromine atom at the 2-position, a methoxy group at the 6-position, and a trifluoromethoxy group at the 4-position. These substituents contribute to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution, while the methoxy and trifluoromethoxy groups are typically introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The presence of these functional groups makes the compound a versatile building block for further chemical modifications, enabling the creation of more complex molecules with tailored properties.
In recent years, there has been growing interest in aniline derivatives due to their potential biological activities. The structural features of 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline, particularly the electron-withdrawing effect of the trifluoromethoxy group and the electron-donating effect of the methoxy group, influence its electronic properties and reactivity. These characteristics make it a promising candidate for applications in medicinal chemistry, where such properties are often crucial for drug design and development.
One of the most compelling aspects of 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline is its utility as a precursor in the synthesis of biologically active compounds. For instance, researchers have explored its use in creating novel heterocyclic structures, which are known to exhibit a wide range of pharmacological effects. The bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce diverse substituents and explore new chemical space.
The trifluoromethoxy group is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of molecules. Fluoro substituents are frequently incorporated into pharmaceuticals because they can enhance metabolic stability, improve binding affinity, and alter pharmacological activity. In the context of 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline, this group may contribute to enhanced bioavailability and prolonged half-life upon further derivatization.
Recent studies have highlighted the potential of aniline derivatives in addressing various therapeutic challenges. For example, researchers have investigated analogs of this compound for their antimicrobial and anti-inflammatory properties. The structural motif present in 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline suggests that it could be modified to target specific biological pathways involved in these conditions. The combination of electron-donating and withdrawing groups may fine-tune interactions with biological targets, leading to improved efficacy and reduced side effects.
The methoxy group at the 6-position also plays a significant role in determining the compound's behavior. Methoxylated aromatic compounds are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. By leveraging this moiety, chemists can design molecules that interact selectively with biological receptors or enzymes, offering new avenues for therapeutic intervention.
In addition to its pharmaceutical applications, 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline has potential uses in materials science. The unique electronic properties conferred by its substituents make it a candidate for developing advanced materials with specific optoelectronic or photochemical behaviors. Such materials could find applications in organic electronics, sensors, and light-emitting devices.
The synthesis and application of 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline also underscore the importance of green chemistry principles in modern research. Efforts are ongoing to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. By optimizing reaction conditions and exploring alternative methodologies, chemists can ensure that the production of valuable compounds like this one is both efficient and environmentally responsible.
In conclusion, 2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline (CAS No. 1804508-08-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for drug discovery and material development. As research continues to uncover new applications for aniline derivatives, compounds like this one will undoubtedly play a crucial role in advancing scientific understanding and technological innovation.
1804508-08-4 (2-Bromo-6-methoxy-4-(trifluoromethoxy)aniline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)